The compound 2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is a complex organic molecule characterized by its unique structural features, including an oxadiazole ring and a trifluoromethyl group. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and material science.
The compound's molecular formula is , with a molecular weight of approximately 507.51 g/mol. It can be identified by its International Chemical Identifier (InChI) and InChIKey, which are essential for database searches and chemical information retrieval. The CAS Registry Number for this compound is 132972-98-6, facilitating its identification in chemical literature and databases .
This compound falls under the category of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in the ring structure. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a subject of interest for drug development .
The synthesis of 2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular structure of 2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide consists of multiple functional groups that contribute to its chemical behavior:
The structural data can be represented in various formats:
InChI=1S/C27H21N7O4/c1-35-20-12-8-18(9-13-20)24-29-31-26(37-24)22-23(34(33-28-22)16-17-6-4-3-5-7-17)27-32-30-25(38-27)19-10-14-21(36-2)15-11-19/h3-15H,16H2,1-2H3
DAQOYWPEUFSVJO-UHFFFAOYSA-N
These identifiers facilitate the retrieval of detailed information from chemical databases .
The compound can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction mechanisms and conditions are crucial for understanding the reactivity profile of this compound .
The mechanism of action for compounds like 2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide often involves interaction with biological targets such as enzymes or receptors. This may include:
Data on binding affinities and inhibition constants would provide insights into its pharmacological potential .
The physical properties include:
Chemical properties involve:
Relevant data from experimental studies would provide a comprehensive understanding of these properties .
The potential applications for 2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide include:
Research into these applications continues to evolve as new methodologies and technologies emerge .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1